1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an ethynyl linkage
Preparation Methods
The synthesis of 1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate by reacting 4-(trifluoromethyl)phenylacetylene with a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Pyrrolidine Ring Formation: The ethynyl intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidine ring.
Final Coupling: The final step involves coupling the pyrrolidine intermediate with prop-2-en-1-one under catalytic conditions to yield the desired compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethynyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the presence of a quinoline ring instead of a pyrrolidine ring.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]: This compound has a similar pyrrolidine ring and trifluoromethyl group but includes additional chlorine substituents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14F3NO |
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Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[3-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H14F3NO/c1-2-15(21)20-10-9-13(11-20)4-3-12-5-7-14(8-6-12)16(17,18)19/h2,5-8,13H,1,9-11H2 |
InChI Key |
SMWFYQNFFUAYFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C#CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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